molecular formula C16H20N2O4 B5157507 ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate

ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate

Cat. No. B5157507
M. Wt: 304.34 g/mol
InChI Key: KQYPCANIUMRRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylate family. It is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antioxidant properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate in lab experiments is its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate involves the reaction of 4-chloro-6-methoxyquinoline-3-carboxylic acid with 2-amino-1-propanol and triethylamine in the presence of ethyl chloroformate. The reaction yields ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate as a white solid with a purity of 99%.

Scientific Research Applications

Ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate has been extensively studied for its potential use in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

ethyl 4-(2-hydroxypropylamino)-6-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-22-16(20)13-9-17-14-6-5-11(21-3)7-12(14)15(13)18-8-10(2)19/h5-7,9-10,19H,4,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYPCANIUMRRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate

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